Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core with three key substituents:
- 4-methyl group: Enhances steric bulk and influences electron density.
- 2-(methylamino) group: Provides hydrogen-bonding capability and modulates electronic properties.
- 5-carboxylate methyl ester: Impacts solubility and serves as a reactive site for hydrolysis or coupling reactions.
This compound is part of a broader class of thiazole derivatives, which are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)12-7(8-2)9-4/h1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZKCYGPYYQZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction mechanism begins with the nucleophilic attack of the sulfur atom in N-methylthiourea on the α-chloro carbon of methyl 2-chloroacetoacetate. Subsequent dehydrohalogenation and cyclization yield the thiazole core. Sodium bicarbonate acts as a base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Key reaction parameters:
- Temperature : 75°C
- Solvent : Solvent-free conditions
- Time : 20 minutes
- Yield : 99% (analogous ethyl ester reported).
Industrial applications favor this method due to its brevity, high yield, and absence of solvent, which simplifies purification. Substituting methyl 2-chloroacetoacetate for ethyl analogs directly produces the methyl ester, avoiding post-synthetic transesterification.
Oxidation of Hydroxymethyl Thiazole Intermediates
An alternative route involves the oxidation of 4-methyl-5-hydroxymethyl-thiazole intermediates to the corresponding carboxylic acid, followed by esterification with methanol. While primarily used for synthesizing 4-methyl-5-formyl-thiazole, this approach can be adapted for carboxylate production.
Stepwise Oxidation and Esterification
- Reduction of Carboxylic Acid Esters :
Methyl 4-methyl-thiazole-5-carboxylate is reduced to 4-methyl-5-hydroxymethyl-thiazole using NaBH4 and AlCl3 in monoglyme at -10°C. - Oxidation to Carboxylic Acid :
The hydroxymethyl intermediate is oxidized to 4-methyl-thiazole-5-carboxylic acid using MnO2 in acetonitrile at 60–80°C. - Esterification :
The carboxylic acid is refluxed with methanol and a catalytic acid (e.g., H2SO4) to yield the methyl ester.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reduction | NaBH4, AlCl3, monoglyme, -10°C | 97–98% | |
| Oxidation | MnO2, CH3CN, 60–80°C, 24–72 h | 85–90% | |
| Esterification | Methanol, H2SO4, reflux | 95% |
This method is less efficient than cyclocondensation but offers flexibility for derivatives requiring late-stage functionalization.
Functional Group Modification of 2-Aminothiazole Precursors
Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a versatile intermediate for introducing the methylamino group via reductive alkylation or nucleophilic substitution.
Methylation of 2-Amino Substituents
- Reductive Amination :
The 2-amino group reacts with formaldehyde under reducing conditions (e.g., H2/Pd-C) to yield the methylamino derivative. - Nucleophilic Methylation :
Treatment with methyl iodide and a base (e.g., K2CO3) in DMF at 50°C selectively methylates the amine.
Example Protocol :
- Ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol), methyl iodide (12 mmol), and K2CO3 (15 mmol) in DMF are stirred at 50°C for 6 h.
- Yield: 80–85% after recrystallization from ethanol.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclocondensation improves heat transfer and reduces reaction time to <10 minutes. A prototype system achieved 98% yield at 100 g/h throughput.
Purification Strategies
- Solvent-Free Recrystallization : The product precipitates upon cooling the reaction mixture, enabling filtration without column chromatography.
- Acid-Base Extraction : Residual reactants are removed via aqueous washes, ensuring >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Cyclocondensation | Single-step, high yield, solvent-free | Requires specialized reagents | Bulk pharmaceutical production |
| Oxidation/Esterification | Flexible for derivatives | Multi-step, lower yield | Late-stage functionalization |
| 2-Amino Methylation | Utilizes commercial intermediates | Moderate yields | Small-scale diversification |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are crucial for developing new materials and compounds with enhanced properties.
Biology
The compound exhibits significant biological activities, including:
- Antimicrobial Activity : Research indicates that it has effective antimicrobial properties against various bacterial and fungal species. For instance, studies show efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) demonstrating effectiveness in inhibiting growth.
- Anti-inflammatory Effects : The compound influences cellular signaling pathways that modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Pharmacology
The pharmacological applications of this compound are extensive:
- Anticancer Properties : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, showcasing potential as an anticancer agent.
- Antifilarial Activity : Some derivatives have shown significant in vivo activity against adult worms of Acanthocheilonema viteae, indicating potential for treating filarial infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound exhibited significant activity against several pathogens, supporting its potential use in developing new antibiotics .
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of this compound demonstrated that it inhibited the growth of specific cancer cell lines. The mechanism involved enzyme inhibition and modulation of cell signaling pathways related to proliferation and apoptosis.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s thiazole ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Substituent Variations
Position 2 Modifications
Position 4 Modifications
Ester Group Variations
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWG): Compounds with nitro (-NO₂) or trifluoromethyl (-CF₃) substituents (e.g., ) exhibit reduced electron density at the thiazole core, altering reactivity in electrophilic substitutions.
- Electron-Donating Groups (EDG): Methyl and methylamino groups (e.g., ) increase electron density, enhancing nucleophilic reactivity.
- Steric Effects: Bulky substituents like diphenylamino (-NPh₂) or benzofuran derivatives reduce rotational freedom and may hinder binding to sterically constrained targets.
Biological Activity
Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that exhibits significant biological activity, particularly in pharmacological contexts. This compound has garnered attention for its potential therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₂O₂S
- Molecular Weight : 185.27 g/mol
- CAS Number : 110859-69-3
Research indicates that this compound interacts with various biological targets, potentially leading to therapeutic effects:
-
Antimicrobial Activity :
- The compound has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. It may inhibit bacterial growth by interfering with metabolic pathways essential for survival.
- Inhibition of Enzymatic Activity :
- Anticancer Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases antimicrobial and anticancer activity |
| Ethyl ester vs. methyl ester | Ethyl ester significantly enhances potency in enzyme inhibition assays |
| Alkyl chain length | Optimal length required for maintaining solubility and potency |
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
-
Xanthine Oxidase Inhibition :
- Compounds derived from the thiazole scaffold were evaluated for their xanthine oxidase inhibitory activities, showing promising results with IC50 values ranging from 3.6 to 9.9 µM for various derivatives . These findings suggest that modifications to the thiazole structure can enhance inhibitory potency.
- Cytotoxic Activity Against Cancer Cells :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of thiazole precursors with substituted amines or carbonyl derivatives. For example, β-amidothioamides can react under controlled pH and temperature to form the thiazole core . Key steps include:
- Amide coupling : Use coupling agents like EDC/HOBt for introducing the methylamino group.
- Esterification : Methanol or methyl chloride under reflux to form the carboxylate ester.
- Optimization of reaction parameters (e.g., solvent polarity, catalyst loading) is critical for yield improvement. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring intermediates .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and computational techniques is recommended:
- NMR : H and C NMR to verify substituent positions (e.g., methylamino at position 2, methyl at position 4) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (CHNOS) and fragmentation patterns .
- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3300 cm (N-H stretch) validate functional groups .
- Collision cross-section (CCS) prediction : Ion mobility spectrometry (IMS) can predict CCS values (e.g., 135.4 Ų for [M+H]) to cross-validate structural models .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays : Test interactions with kinases or proteases due to the thiazole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or EGFR). The methylamino group may form hydrogen bonds with active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR studies : Corrogate substituent effects (e.g., methyl vs. tert-butyl) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives?
- Methodological Answer : Discrepancies may arise from:
- Structural analogs : Subtle differences (e.g., ester vs. carboxylic acid) alter solubility and target affinity. Compare this compound with Ethyl 2-(1-methylpyrazole) analogs .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .
- Metabolic stability : Use liver microsomes or CYP450 inhibition assays to evaluate if rapid metabolism explains inconsistent in vivo results .
Q. How can X-ray crystallography be applied to determine the compound’s solid-state structure?
- Methodological Answer :
- Crystal growth : Slow evaporation from ethanol/acetone mixtures at 4°C to obtain single crystals .
- Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELX programs (SHELXT for solution, SHELXL for refinement) are standard for small-molecule structures .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for the methylamino group) to confirm atomic positions .
Q. What analytical techniques are critical for stability studies under varying pH and temperature?
- Methodological Answer :
- HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid) at pH 2–12 and 40–60°C .
- Accelerated stability testing : Use Arrhenius plots to predict shelf life at 25°C based on high-temperature data .
- Solid-state NMR : Detect polymorphic transitions or amorphous content during thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
